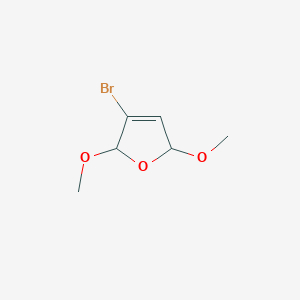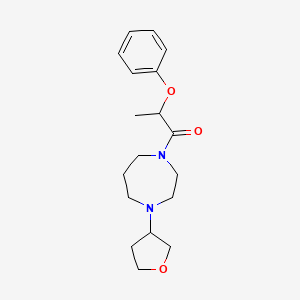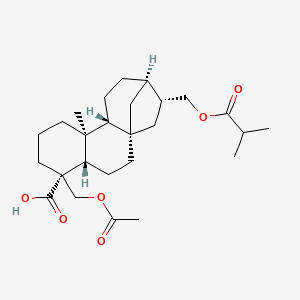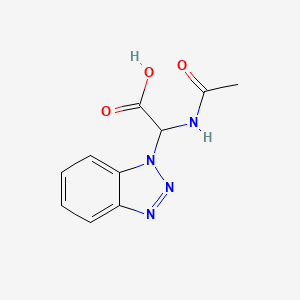
2-(4-Aminopiperidine-1-carbonyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Aminopiperidine-1-carbonyl)phenol” is a compound with the CAS Number: 926246-67-5 . It has a molecular weight of 220.27 and its IUPAC name is 2-[(4-amino-1-piperidinyl)carbonyl]phenol . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16N2O2/c13-9-5-7-14(8-6-9)12(16)10-3-1-2-4-11(10)15/h1-4,9,15H,5-8,13H2 .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 220.27 and its molecular formula is C12H16N2O2 .
Aplicaciones Científicas De Investigación
Structure-Activity Relationship and Chemical Interactions
Phenolics have been studied for their roles in chemical reactions, particularly in the formation of specific compounds and the trapping of reactive carbonyls. For example, the structure-activity relationship (SAR) of phenolics in reactions involving phenylalanine and creatinine has been explored to understand their ability to act as either promoters or inhibitors based on their carbonyl scavenging abilities and free radical scavenging properties (Hidalgo et al., 2018). Additionally, the protective effect of phenolic compounds against oxidative damage to myofibrillar proteins and the carbonylation pathway has been investigated, revealing the antioxidant and pro-oxidant capacities of these compounds depending on their concentration and oxidation conditions (Utrera & Estévez, 2013).
Environmental Monitoring and Bioremediation
Phenolic compounds have been utilized in environmental monitoring and bioremediation efforts. For instance, the development of biosensors for the detection of phenols highlights the importance of these compounds in monitoring environmental pollutants. A disposable amperometric bi-enzyme sensor system has been developed for detecting phenols, showcasing the potential for "in-field" determination of phenolic compounds (Chang et al., 2002). Furthermore, the isolation and characterization of a Pseudomonas strain capable of degrading substituted phenols, such as 4-aminophenol, demonstrate the potential for microbial bioremediation of phenolic pollutants (Ahmed et al., 2004).
Biochemical Activities and Catalysis
The biochemical activities of phenolic compounds have been explored in various studies, including their antioxidant properties and applications as catalysts in stereoselective reactions. Mixed ligand metal complexes based on phenolic Schiff bases have been synthesized and evaluated for their in vitro antimicrobial activity, DNA interaction, and antioxidant activity, highlighting the versatile biochemical applications of phenolic compounds (Joseph & Rani, 2013). Additionally, enantiopure 2-(aminoalkyl)phenol derivatives have been used as catalysts in metal-catalyzed asymmetric reactions, underscoring their significance in homogeneous ligand-accelerated catalysis (Cimarelli & Palmieri, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-9-5-7-14(8-6-9)12(16)10-3-1-2-4-11(10)15/h1-4,9,15H,5-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZMYPAEUHZWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2598196.png)


![7-ethyl-8-methyl-6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2598201.png)
![7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2598202.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide](/img/structure/B2598204.png)
![2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2598206.png)


![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)



![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2598218.png)
